1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol
Overview
Description
The compound “1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also contains multiple trifluoro groups, which are known for their high electronegativity and can greatly influence the chemical behavior of the molecule. The presence of hydroxy groups (-OH) suggests that it may have some degree of polarity and could participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The diazepane ring provides a rigid, cyclic structure, while the trifluoro groups could add a significant degree of electron density. The hydroxy groups could allow for hydrogen bonding and could influence the compound’s solubility properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. The trifluoro groups could increase its density and boiling point compared to similar compounds without these groups. The presence of the hydroxy groups could make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Stereocontrolled Access and Synthesis
The compound has been utilized in highly stereocontrolled synthesis processes. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, was prepared in high enantiomeric purity and converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the compound's potential in creating structurally complex molecules (Shimizu, Sugiyama, & Fujisawa, 1996).
Catalysis and Reaction Mechanisms
The compound has also been explored in catalysis and reaction mechanisms. For example, trinuclear copper complexes have been developed using derivatives of the compound as ligands. These complexes showed potential in facilitating O-atom insertion into CC and CH bonds, an important process in organic synthesis (Chen, Yang, Lee, & Chan, 2007).
Applications in Organic Chemistry
Synthesis of Fluorinated Compounds
Research has shown the compound's role in synthesizing various fluorinated compounds. For instance, its derivatives were used to create novel quinoline-derived trifluoromethyl alcohols, indicating its versatility in organic synthesis (Sittaramane et al., 2015).
Molecular Dynamics Studies
The compound has been subject to molecular dynamics simulation studies to understand the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water. This provides insights into the physicochemical properties of fluorinated organic molecules (Fioroni, Burger, Mark, & Roccatano, 2003).
Chemoenzymatic Synthesis
The compound has been used in chemoenzymatic synthesis processes. For example, racemic 1-(β-hydroxypropyl)azoles, related to the compound in structure, were synthesized and further processed to create novel ionic liquids, highlighting the compound's potential in bioorganic chemistry (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)-1,4-diazepan-1-yl]propan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F6N2O2/c12-10(13,14)8(20)6-18-2-1-3-19(5-4-18)7-9(21)11(15,16)17/h8-9,20-21H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMBFQAYZDLXAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC(C(F)(F)F)O)CC(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148550 | |
Record name | Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477847-09-9 | |
Record name | Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477847-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-α1,α4-bis(trifluoromethyl)-1H-1,4-diazepine-1,4(5H)-diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201148550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.